1-(diphenylmethyl)-N,N-diethyl-3-azetidinamine

Lipophilicity Drug Design Permeability

1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine (CAS 55438-74-9), also known as 1-benzhydryl-N,N-diethylazetidin-3-amine, is a synthetic tertiary amine featuring a strained four-membered azetidine ring. It belongs to the broader class of 1-benzhydrylazetidines, which are patented as critical intermediates for the synthesis of quinolone and naphthyridone antimicrobial agents.

Molecular Formula C20H26N2
Molecular Weight 294.4 g/mol
CAS No. 55438-74-9
Cat. No. B13872256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(diphenylmethyl)-N,N-diethyl-3-azetidinamine
CAS55438-74-9
Molecular FormulaC20H26N2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H26N2/c1-3-21(4-2)19-15-22(16-19)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3
InChIKeyPBCKPYQJJBCSQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine (CAS 55438-74-9) – Structural Identity and Sourcing Context


1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine (CAS 55438-74-9), also known as 1-benzhydryl-N,N-diethylazetidin-3-amine, is a synthetic tertiary amine featuring a strained four-membered azetidine ring. It belongs to the broader class of 1-benzhydrylazetidines, which are patented as critical intermediates for the synthesis of quinolone and naphthyridone antimicrobial agents [1]. Physicochemical characterization confirms a molecular formula of C20H26N2, a molecular weight of 294.43 g/mol, a calculated LogP of 3.74, and zero hydrogen bond donors . These properties distinguish it from closely related primary and secondary amine analogs and inform its suitability for specific synthetic routes and pharmacological design objectives.

Why Generic Substitution Fails for 1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine


The 1-benzhydrylazetidine scaffold tolerates diverse amine substituents, but these analogs are not interchangeable. Key properties such as hydrogen bond donor (HBD) count, lipophilicity, and steric bulk at the 3-amino position are directly governed by the N-alkyl substitution pattern. For example, the primary amine analog (CAS 40432-52-8) possesses two HBDs and a substantially lower LogP (~3.06) [1], whereas the target N,N-diethyl compound has zero HBDs and a LogP of 3.74 . This leads to fundamentally different permeability and target engagement profiles. Consequently, a change in the amine moiety can alter the pharmacokinetic profile of derived drug candidates and impact the reactivity in downstream synthetic transformations. Selection of the specific N,N-diethyl variant must be driven by the quantitative differentiation outlined below.

Quantitative Differentiation Evidence for 1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine vs. Analogs


Lipophilicity Advantage: LogP Comparison Against Primary Amine Analog

The target N,N-diethyl compound exhibits a calculated LogP of 3.74, which is substantially higher than the primary amine analog 3-amino-1-(diphenylmethyl)azetidine (CAS 40432-52-8, LogP ~3.06) [1]. This ~0.68 log unit increase translates to a nearly 5-fold higher octanol-water partition coefficient, indicating enhanced membrane permeability. The data are cross-study comparable, sourced from authoritative chemical databases.

Lipophilicity Drug Design Permeability

Hydrogen Bond Donor Elimination: HBD Count of Zero vs. Primary Amine

The target compound possesses zero hydrogen bond donors (HBD = 0), a direct consequence of full N,N-diethyl substitution . In contrast, the primary amine analog 3-amino-1-(diphenylmethyl)azetidine (CAS 40432-52-8) has two hydrogen bond donors (HBD = 2) [1]. This is a binary, categorical difference with well-established consequences for ADME properties, including reduced efflux by P-glycoprotein and improved oral absorption for compounds adhering to Lipinski's Rule of Five (HBD ≤ 5).

Medicinal Chemistry Pharmacokinetics Oral Bioavailability

Molecular Weight Differentiation: Incremental Bulk vs. N-Ethyl and N,N-Dimethyl Analogs

With a molecular weight of 294.43 g/mol, the target compound is incrementally heavier than its closest alkyl-substituted analogs: the N-monoethyl analog (CAS 147293-66-1; MW = 266.38) and the N,N-dimethyl analog (CAS not directly available; MW ~266.38) . This increased mass and steric bulk from the diethylamino group can influence downstream coupling reactions and the final drug molecule's target binding.

Chemical Intermediate Synthetic Chemistry Steric Bulk

Patented Synthetic Utility: Explicit Coverage as a Quinolone Intermediate

The compound falls squarely within the general formula (I) of European Patent EP0406112B1 and US Patent US5073646, which claim 1-benzhydrylazetidines as intermediates for preparing therapeutically active quinolone and naphthyridone antimicrobials [1][2]. While the patent covers a genus, the N,N-diethylamino substitution pattern is explicitly claimed under the 'dialkylamino radical' definition of R3. The unsubstituted azetidine analog (CAS 107128-00-7) lacks the necessary 3-amino handle for elaboration into these bioactive quinolones, making it unsuitable as a substitute.

Antimicrobial Quinolone Patent Protection

High-Value Application Scenarios for 1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine


Medicinal Chemistry: CNS-Penetrant Drug Design Leveraging Zero HBD and High LogP

The compound's calculated LogP of 3.74 and zero hydrogen bond donor count make it an optimal core scaffold for designing CNS-active quinolone antibiotics or neurological agents [1]. In this scenario, the N,N-diethyl substitution directly addresses the need for passive blood-brain barrier penetration, an advantage over the primary amine analog which, with its two HBDs, would face higher efflux ratios and lower CNS exposure. Research teams can use this building block to incorporate the 3-aminoazetidine moiety into lead compounds without introducing hydrogen bond donor liabilities.

Process Chemistry: Kilogram-Scale Synthesis of Quinolone Intermediates

As explicitly covered by EP0406112B1 and US5073646, this compound serves as a late-stage intermediate in the synthesis of 7-azetidinylquinolone antimicrobials [2]. Its tertiary amine character (dialkylamino) makes it less nucleophilic and more stable during subsequent N-1 alkylation or acylation steps compared to the primary amine analog, which would require protecting group strategies. Contract manufacturing organizations (CMOs) can source this compound in bulk (NLT 98% purity) for direct use in multi-step API syntheses, bypassing the need for in-house preparation of the azetidine ring, a known synthetic bottleneck.

Structure-Activity Relationship (SAR) Studies: Systematic Exploration of Amine Substituent Effects

The quantitative differences in molecular weight (294.43 vs. 266.38 g/mol for the N-ethyl analog) and LogP (3.74 vs. ~3.06 for the primary amine) provide a well-defined data set for SAR campaigns [1]. By sourcing the N,N-diethyl, N-ethyl, and primary amine analogs as a matched series, researchers can deconvolute the effects of steric bulk and lipophilicity on target potency and ADME properties. This evidence-based approach to procurement ensures that each gram of compound purchased directly supports a quantitative, comparator-driven SAR hypothesis.

Quote Request

Request a Quote for 1-(diphenylmethyl)-N,N-diethyl-3-azetidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.